N-[2-(diethylamino)ethyl]-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIRSPMPEFMAHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with N,N-diethylaminoethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction conditions generally include:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: Room temperature to 40°C
- Reaction time: 12-24 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted benzamides
Scientific Research Applications
Medicinal Chemistry
N-[2-(diethylamino)ethyl]-4-fluorobenzamide serves as a precursor in synthesizing various pharmacologically active compounds, particularly those targeting arrhythmias. Its ability to modulate ion channels and receptors positions it as a candidate for developing antiarrhythmic agents.
Biological Research
The compound is utilized in studies of receptor-ligand interactions and as a probe in biochemical assays. Its interaction with specific molecular targets allows researchers to explore cellular signaling pathways and enzyme inhibition.
Materials Science
In materials science, this compound is being investigated for its potential to develop novel materials with specific electronic and optical properties.
This compound exhibits diverse biological activities:
- Antiarrhythmic Properties : It stabilizes cardiac membranes by modulating sodium and potassium ion channels, essential for maintaining normal cardiac rhythm.
- PET Imaging Applications : The compound has been studied as a radiolabeled derivative for positron emission tomography (PET) imaging of melanoma tumors. The derivative [^18F]-DAFBA showed high uptake in B16F1 melanoma cells, indicating its potential as a diagnostic tool for cancer.
Antiarrhythmic Studies
Research indicates that this compound can effectively stabilize cardiac membranes through ion channel modulation. This property is crucial for developing new antiarrhythmic therapies.
PET Imaging Applications
A notable study synthesized [^18F]-DAFBA, demonstrating high uptake in melanoma cells with rapid clearance from the bloodstream. The biodistribution results indicated a favorable tumor-to-background ratio, making it a promising candidate for PET imaging applications in cancer diagnostics .
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as ion channels or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an antagonist of specific receptors .
Comparison with Similar Compounds
Structural Variations in Fluorinated Benzamides
The table below highlights key structural differences between DAFBA and related compounds:
Key Observations :
- Fluorine Position: DAFBA’s para-fluoro substitution minimizes steric hindrance compared to ortho-fluoro analogs (e.g., N-[2-(diethylamino)ethyl]-2-fluorobenzamide) . Para-substitution may enhance metabolic stability and target binding due to optimized electronic effects.
- Side Chain Modifications: Compounds like 4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazinyl]ethyl}benzamide incorporate bulkier side chains for specific receptor interactions, contrasting with DAFBA’s simpler diethylaminoethyl group .
- Functional Groups : Replacing fluorine with nitro (e.g., N-(2,2-diphenylethyl)-4-nitrobenzamide) introduces strong electron-withdrawing effects, altering reactivity and solubility .
Physicochemical and Functional Properties
- Polarity: DAFBA’s diethylaminoethyl side chain enhances water solubility compared to non-polar analogs like N-(2,2-diphenylethyl)-4-nitrobenzamide .
- Electron Effects: The para-fluoro group in DAFBA provides moderate electron-withdrawing effects, balancing reactivity and stability.
Biological Activity
N-[2-(diethylamino)ethyl]-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing on various research findings.
Chemical Structure and Properties
This compound has the molecular formula C13H19FN2O. The presence of a fluorine atom at the para position of the benzamide structure enhances its metabolic stability and binding affinity to various biological targets. The diethylamino group contributes to its solubility and interaction potential with receptors and enzymes, making it a valuable compound in pharmacological research.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as ion channels and receptors. It can act as an inhibitor of certain enzymes and an antagonist of specific receptors, modulating cellular signaling pathways. This mechanism underlies its potential applications in treating various conditions, including arrhythmias.
Biological Activity Overview
Case Studies and Research Findings
-
Antiarrhythmic Studies :
- This compound has been evaluated for its antiarrhythmic properties. Research indicates that it can stabilize cardiac membranes by modulating sodium and potassium ion channels, which is crucial for normal cardiac rhythm.
-
PET Imaging Applications :
- A study involving the synthesis of a radiolabeled derivative, [18F]-DAFBA, demonstrated high uptake in melanoma cells (B16F1). The compound showed rapid clearance from blood and significant accumulation in tumors, suggesting its potential as a PET imaging probe for cancer diagnostics . The biodistribution results indicated a tumor-to-background ratio favorable for imaging applications.
- In Vitro Studies :
Q & A
Q. What are the key steps in synthesizing N-[2-(diethylamino)ethyl]-4-fluorobenzamide, and how can purity be ensured?
The synthesis typically involves coupling 4-fluorobenzoic acid derivatives with N,N-diethylethylenediamine. A radiochemical variant ([18F]-DAFBA) is synthesized via:
- Activation of 4-[18F]fluorobenzoic acid using coupling agents like EDC and HOBt.
- Reaction with N,N-diethylethylenediamine under inert conditions to form the amide bond . Purification involves HPLC or flash chromatography. Purity is verified via NMR (to confirm functional groups) and LC-MS (to assess isotopic integrity for radiolabeled compounds) .
Q. Which spectroscopic methods are critical for characterizing this compound’s structure?
- 1H/13C NMR : Identifies proton environments (e.g., diethylamino protons at δ ~2.5–3.5 ppm, aromatic fluorine coupling patterns) .
- X-ray crystallography : Resolves stereoelectronic effects, as demonstrated in structurally similar fluorobenzamides .
- Mass spectrometry : Confirms molecular weight, especially for radiolabeled analogs (e.g., [18F]-DAFBA requires precise mass-to-charge ratio analysis) .
Q. How is the compound’s preliminary biological activity screened in vitro?
Initial assays focus on target-specific interactions. For example:
- Urease inhibition : Bacterial enzyme assays (e.g., Helicobacter pylori) using spectrophotometric monitoring of ammonia release .
- Receptor binding : Radiolabeled versions ([18F]-DAFBA) are tested in competitive binding assays with receptor-rich tissues .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Coupling agent selection : EDC/HOBt systems reduce racemization compared to DCC .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature control : Reactions at 0–4°C minimize side reactions during radiolabeling .
- Isotope handling : For [18F] analogs, rapid purification (<2 half-lives) mitigates decay losses .
Q. What challenges arise in radiopharmaceutical applications of this compound, and how are they addressed?
- Short 18F half-life (109.7 min) : Requires automated synthesis modules for rapid purification .
- Lipophilicity : High logP values (predicted ~2.5) may hinder blood-brain barrier penetration; structural analogs with PEG linkers are explored to improve pharmacokinetics .
- Metabolic stability : In vivo PET studies in rodents assess metabolite formation via plasma radio-HPLC .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Assay standardization : Validate protocols using positive controls (e.g., acetohydroxamic acid for urease inhibition) .
- Structural analogs : Compare activity of derivatives (e.g., replacing diethylamino with piperazine) to identify critical pharmacophores .
- Dose-response curves : Use Hill slope analysis to differentiate specific vs. nonspecific binding in receptor studies .
Q. What methodological considerations differentiate in vivo vs. in vitro evaluations?
- In vitro : Focus on IC50/EC50 values in cell lines (e.g., cancer cells for cytotoxicity assays) with controlled oxygen/pH .
- In vivo : For radiolabeled compounds, dynamic PET imaging in rodents quantifies organ uptake and clearance rates. Ex vivo biodistribution studies validate imaging data .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Diethylamino group : Replace with dimethylamino or morpholino groups to modulate basicity and solubility .
- Fluorine position : Compare 4-fluoro vs. 2-fluoro analogs to assess electronic effects on receptor affinity .
- Amide linker : Introduce methylene spacers to evaluate conformational flexibility’s impact on binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
